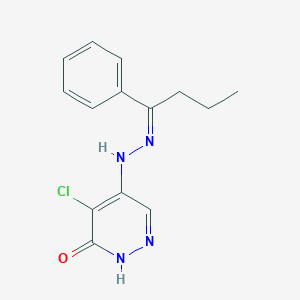

4-Chloro-5-(2-(1-phenylbutylidene)hydrazinyl)pyridazin-3(2H)-one

説明

4-Chloro-5-(2-(1-phenylbutylidene)hydrazinyl)pyridazin-3(2H)-one (CAS 6959-30-4) is a pyridazinone derivative featuring a chloro group at position 4 and a hydrazinyl group at position 5, substituted with a 1-phenylbutylidene moiety . This compound belongs to a class of hydrazine-functionalized pyridazinones, which are studied for their diverse biological activities, including enzyme inhibition and receptor antagonism.

特性

CAS番号 |

6959-30-4 |

|---|---|

分子式 |

C14H15ClN4O |

分子量 |

290.75 g/mol |

IUPAC名 |

5-chloro-4-[(2Z)-2-(1-phenylbutylidene)hydrazinyl]-1H-pyridazin-6-one |

InChI |

InChI=1S/C14H15ClN4O/c1-2-6-11(10-7-4-3-5-8-10)17-18-12-9-16-19-14(20)13(12)15/h3-5,7-9H,2,6H2,1H3,(H2,18,19,20)/b17-11- |

InChIキー |

XZWHHFSGXLTSPK-BOPFTXTBSA-N |

異性体SMILES |

CCC/C(=N/NC1=C(C(=O)NN=C1)Cl)/C2=CC=CC=C2 |

正規SMILES |

CCCC(=NNC1=C(C(=O)NN=C1)Cl)C2=CC=CC=C2 |

製品の起源 |

United States |

生物活性

4-Chloro-5-(2-(1-phenylbutylidene)hydrazinyl)pyridazin-3(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C14H15ClN4O

- Molecular Weight : 290.75 g/mol

- CAS Number : 6959-30-4

Biological Activity Overview

The biological activity of 4-Chloro-5-(2-(1-phenylbutylidene)hydrazinyl)pyridazin-3(2H)-one has been explored primarily in the context of its anti-cancer properties, as well as its effects on various biological pathways.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. In particular, studies have shown that it can induce apoptosis in cancer cells by activating specific signaling pathways.

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 10.0 | Inhibition of proliferation and migration |

| A549 (Lung Cancer) | 15.0 | Disruption of mitochondrial function |

The mechanisms through which 4-Chloro-5-(2-(1-phenylbutylidene)hydrazinyl)pyridazin-3(2H)-one exerts its biological effects include:

- Apoptosis Induction : The compound promotes apoptosis in cancer cells through the activation of caspases, which are critical enzymes in the apoptotic pathway.

- Cell Cycle Arrest : It has been noted to cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, leading to oxidative stress and subsequent cell death in susceptible cancer cells.

Case Studies

Several case studies have investigated the efficacy of this compound in vivo and in vitro:

-

In Vitro Study on MCF-7 Cells :

- A study demonstrated that treatment with 4-Chloro-5-(2-(1-phenylbutylidene)hydrazinyl)pyridazin-3(2H)-one resulted in a dose-dependent decrease in cell viability.

- Flow cytometry analysis revealed a significant increase in early and late apoptotic cells after treatment.

-

In Vivo Study on Xenograft Models :

- In a murine model with xenografted tumors derived from HeLa cells, administration of the compound significantly reduced tumor size compared to control groups.

- Histological analysis showed increased necrosis and apoptosis within treated tumors.

類似化合物との比較

Key Observations:

- Hydrazinyl vs. Amino Substituents: The hydrazinyl group in the target compound and L67 enables hydrogen bonding, critical for enzyme inhibition (e.g., DNA ligases in L67) . In contrast, the methylamino group in norflurazon reduces hydrogen-bonding capacity but enhances lipophilicity, contributing to its herbicidal activity .

- Aromatic vs. L67’s 4-hydroxy-3-nitrobenzylidene group introduces electron-withdrawing effects and hydrogen-bond donors, enhancing DNA ligase inhibition .

Biological Target Diversity :

Physicochemical and Structural Properties

Molecular Weight and Solubility :

Crystallographic Data :

- In 2-tert-butyl-4-chloro-5-[4-(2-fluoroethoxy)benzyloxy]pyridazin-3(2H)-one (), the dihedral angle between the pyridazine and benzene rings is 41.37°, influencing molecular packing and stability. Such data aids in understanding solid-state interactions for formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。